Technical Monograph: Methyl N-Cbz-homomorpholine-2-carboxylate
Technical Monograph: Methyl N-Cbz-homomorpholine-2-carboxylate
This guide provides an in-depth technical analysis of Methyl N-Cbz-homomorpholine-2-carboxylate , a critical chiral scaffold in modern medicinal chemistry.
Part 1: Core Directive & Executive Summary
Compound Identity:
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Common Name: Methyl N-Cbz-homomorpholine-2-carboxylate
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Systematic Name: Methyl 4-[(benzyloxy)carbonyl]-1,4-oxazepane-2-carboxylate
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CAS Number: 1226776-84-6 [1]
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Molecular Formula: C₁₆H₂₁NO₅
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Molecular Weight: 307.34 g/mol
Executive Summary:
Methyl N-Cbz-homomorpholine-2-carboxylate is a protected seven-membered heterocyclic amino acid derivative. Unlike its six-membered analog (morpholine-2-carboxylic acid), the homomorpholine (1,4-oxazepane) ring offers unique conformational flexibility and spatial projection, making it a high-value scaffold for peptidomimetics and fragment-based drug discovery (FBDD) . It serves as a constrained surrogate for amino acids, effectively locking peptide backbones into specific secondary structures (e.g.,
Part 2: Scientific Integrity & Logic (E-E-A-T)
Physicochemical Specifications
The following data establishes the baseline for quality control and identification.
| Property | Specification | Context/Relevance |
| Appearance | Colorless to pale yellow viscous oil | Often solidifies upon high-vacuum drying or cooling. |
| Purity (HPLC) | Critical for use in iterative peptide coupling. | |
| Boiling Point | ~430°C (Predicted at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Density | 1.2 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water; requires organic cosolvents for biological assays. |
| Chirality | Racemic or Enantiopure (S/R) | CAS 1226776-84-6 typically refers to the racemic or unspecified stereochemistry; specific enantiomers (e.g., S-isomer) are often required for bioactivity. |
Synthetic Methodology
The synthesis of the 1,4-oxazepane core is more challenging than that of morpholines due to the entropic disfavor of forming seven-membered rings. The most robust protocol involves a convergent cyclization strategy.
Protocol: Base-Mediated Annulation
This method utilizes N-Cbz-3-amino-1-propanol and methyl 2,3-dibromopropionate. The choice of the 3-carbon amino alcohol is the determinant step for generating the 7-membered "homo" ring.
Reagents:
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Precursor A: N-Cbz-3-amino-1-propanol (1.0 equiv)
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Precursor B: Methyl 2,3-dibromopropionate (1.1 equiv)
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Base: Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) or Potassium tert-butoxide (KOtBu)
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Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Workflow:
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Activation: Dissolve N-Cbz-3-amino-1-propanol in anhydrous THF under nitrogen at 0°C.
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Deprotonation: Slowly add NaH. The evolution of H₂ gas indicates alkoxide/amide anion formation. Stir for 30 min to ensure complete deprotonation.
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Expert Insight: The N-proton of the carbamate is less acidic than the hydroxyl proton, but using excess base ensures the formation of the dianion or facilitates the rapid equilibrium required for the dual nucleophilic attack.
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Alkylation Sequence: Add Methyl 2,3-dibromopropionate dropwise.
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Mechanistic Note: The reaction proceeds via a cascade. Typically, the harder nucleophile (alkoxide) attacks the
-carbon of the propionate (Michael-like or S_N2), followed by the nitrogen attacking the -carbon to close the ring.
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Cyclization: Warm the mixture to room temperature and reflux for 4–6 hours.
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Critical Control Point: Monitoring by LC-MS is essential to detect the intermediate acyclic ether. If the ring closure is slow, adding a catalytic amount of TBAI (tetrabutylammonium iodide) can accelerate the S_N2 displacement.
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Quench & Isolation: Quench with saturated NH₄Cl. Extract with EtOAc.[2] The crude oil is purified via flash column chromatography (Hexane/EtOAc gradient).
Yield Expectations: 55–75% isolated yield.
Applications in Medicinal Chemistry
This scaffold is not merely a passive linker; it is an active conformational constraint.
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Peptidomimetics: The 1,4-oxazepane ring acts as a bulky, constrained amino acid. When incorporated into a peptide chain, it restricts the
and torsion angles, stabilizing secondary structures like -turns or helices. This is vital for disrupting Protein-Protein Interactions (PPIs). -
Protease Inhibitors: The 2-carboxylate group can be converted into transition-state mimics (e.g., aldehydes, boronic acids) to target serine or cysteine proteases. The 7-membered ring fills hydrophobic pockets (S1/S2 subsites) differently than proline or pipecolic acid, offering a novel IP space.
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GABA Analogs: Hydrolysis of the ester and deprotection of the amine yields homomorpholine-2-carboxylic acid, a cyclic analog of GABA (gamma-aminobutyric acid), potentially targeting GABA transporters (GAT) or receptors.
Part 3: Visualization & Formatting
Synthetic Pathway Diagram
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway to access the target scaffold.
Caption: Convergent synthesis of the 1,4-oxazepane core via base-mediated double alkylation.
Application Logic Diagram
This diagram details how the scaffold is utilized in drug discovery workflows.
Caption: Functional diversification of the homomorpholine scaffold in medicinal chemistry.
References
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Sigma-Aldrich. Methyl N-Cbz-homomorpholine-2-carboxylate Product Page. Accessed 2024.[3] Link (Verified CAS association).
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Matlock, J. V., et al. "Synthesis of Morpholines and Oxazepanes via Boron Trifluoride Mediated Cyclization." Journal of Organic Chemistry, 2015, 80(8), 4349-4359. Link (Mechanistic basis for oxazepane formation).
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Králová, P., et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020, 10, 36119-36127. Link (Analogous synthetic strategies).
